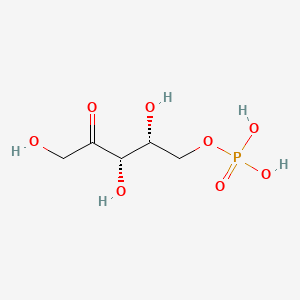
D-Xylulose 5-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-キシロース5-リン酸: は、解糖系と並行した代謝経路であるペントースリン酸経路において重要な役割を果たすケトース糖リン酸です。これは、リブロース5-リン酸エピメラーゼの作用により、リブロース5-リン酸から生成されます。 この化合物は細胞代謝に不可欠であり、解糖系の調節や遺伝子発現など、様々な生化学的プロセスに関与しています .
準備方法
合成ルートと反応条件: L-キシロース5-リン酸は、L-キシロースのリン酸化によって合成できます。 このプロセスには、L-キシロースからL-キシロース5-リン酸を生成する、キシロースキナーゼなどの特定の酵素の使用が含まれます .
工業的生産方法: L-キシロース5-リン酸の工業的生産には、通常、微生物発酵を用いたバイオテクノロジー的方法が用いられます。 細菌や真菌などの微生物は、キシロースをL-キシロースに、その後L-キシロース5-リン酸に変換するために必要な酵素を発現するように遺伝子操作されます .
化学反応の分析
反応の種類: L-キシロース5-リン酸は、以下を含む様々な生化学反応を受けます。
酸化: 他の糖リン酸を形成するために酸化されることができます。
還元: キシリトール5-リン酸を形成するために還元されることができます。
一般的な試薬と条件:
酸化: ニコチンアミドアデニンジヌクレオチドリン酸などの酸化剤が必要です。
還元: ニコチンアミドアデニンジヌクレオチドリン酸などの還元剤が必要です。
主要な製品:
- グリセルアルデヒド3-リン酸
- アセチルリン酸
- リブロース5-リン酸
科学研究への応用
化学: L-キシロース5-リン酸は、様々な生化学物質の合成における中間体として使用されます。
生物学: 生物学研究では、L-キシロース5-リン酸は、細胞代謝や解糖系の調節を研究するために使用されます。 また、遺伝子発現の研究や、細胞シグナル伝達における糖リン酸の役割にも関与しています .
産業: 産業セクターでは、L-キシロース5-リン酸は、バイオ燃料や生化学物質の生産に使用されます。 また、希少糖のバイオテクノロジーによる生産の可能性も探られています .
科学的研究の応用
Chemistry: L-Xylulose 5-Phosphate is used as an intermediate in the synthesis of various biochemical compounds.
Biology: In biological research, L-Xylulose 5-Phosphate is used to study cellular metabolism and the regulation of glycolysis. It is also involved in the study of gene expression and the role of sugar phosphates in cellular signaling .
Industry: In the industrial sector, L-Xylulose 5-Phosphate is used in the production of biofuels and biochemicals. It is also explored for its potential in the biotechnological production of rare sugars .
作用機序
L-キシロース5-リン酸は、ペントースリン酸経路における役割を通じて、主にその効果を発揮します。これは、ヌクレオチドやアミノ酸の合成に不可欠なトランスケトラーゼ反応で、2炭素ケトン基の供与体として機能します。 さらに、これは、ホスホフルクトキナーゼ2/フルクトース2,6-ビスホスファターゼという二機能酵素と相互作用することで解糖系を調節し、タンパク質ホスファターゼを活性化し、その後酵素の脱リン酸化を引き起こします .
類似の化合物との比較
類似の化合物:
- リブロース5-リン酸
- キシロース
- キシリトール5-リン酸
比較: L-キシロース5-リン酸は、ペントースリン酸経路における特異的な役割と、解糖系や遺伝子発現における調節機能において独自です。ペントースリン酸経路の酸化枝に主に含まれるリブロース5-リン酸とは異なり、L-キシロース5-リン酸は、トランスケトラーゼ反応で2炭素ケトン基の供与体として機能します。 さらに、ホスホフルクトキナーゼ2/フルクトース2,6-ビスホスファターゼとの相互作用による解糖系の調節における役割は、他の類似の化合物とは異なります .
類似化合物との比較
- Ribulose-5-phosphate
- Xylulose
- Xylitol-5-phosphate
Comparison: L-Xylulose 5-Phosphate is unique in its specific role in the pentose phosphate pathway and its regulatory functions in glycolysis and gene expression. Unlike ribulose-5-phosphate, which is primarily involved in the oxidative branch of the pentose phosphate pathway, L-Xylulose 5-Phosphate acts as a donor of two-carbon ketone groups in transketolase reactions. Additionally, its role in the regulation of glycolysis through interaction with phosphofructokinase-2/fructose-2,6-bisphosphatase distinguishes it from other similar compounds .
特性
CAS番号 |
60802-29-1 |
|---|---|
分子式 |
C5H11O8P |
分子量 |
230.11 g/mol |
IUPAC名 |
[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1 |
InChIキー |
FNZLKVNUWIIPSJ-WHFBIAKZSA-N |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
異性体SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
同義語 |
ibulose 5-phosphate ribulose 5-phosphate, (D)-isomer ribulose 5-phosphate, (L)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















